molecular formula C20H18N2O3 B268295 N-[3-(2-phenoxyethoxy)phenyl]nicotinamide

N-[3-(2-phenoxyethoxy)phenyl]nicotinamide

Numéro de catalogue B268295
Poids moléculaire: 334.4 g/mol
Clé InChI: YMHQKFHPJDTGBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(2-phenoxyethoxy)phenyl]nicotinamide, commonly known as PHA-665752, is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met receptor is a crucial signaling pathway that regulates various cellular processes such as cell proliferation, migration, and differentiation. The overexpression of c-Met is associated with various types of cancers, including lung, liver, and breast. Hence, PHA-665752 has been extensively studied for its potential as an anti-cancer agent.

Mécanisme D'action

PHA-665752 works by inhibiting the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancers. The c-Met receptor plays a crucial role in regulating cell proliferation, migration, and differentiation. By inhibiting the c-Met receptor, PHA-665752 blocks the downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PHA-665752 has also been studied for its effects on various physiological processes. PHA-665752 has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This property makes PHA-665752 a potential treatment for diseases such as age-related macular degeneration and diabetic retinopathy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of PHA-665752 is its specificity towards the c-Met receptor. This property makes PHA-665752 a valuable tool for studying the role of c-Met in various cellular processes. However, one of the limitations of PHA-665752 is its poor solubility, which can affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the study of PHA-665752. One of the areas of research is the development of more potent and selective c-Met inhibitors. In addition, further studies are needed to investigate the potential of PHA-665752 in combination with other anti-cancer agents. Finally, the development of more efficient synthesis methods for PHA-665752 can lead to its wider availability and use in research.
Conclusion:
PHA-665752 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. Its specificity towards the c-Met receptor makes it a valuable tool for studying the role of c-Met in various cellular processes. In addition, its potential as an anti-cancer agent and treatment for inflammatory diseases make it a promising candidate for further research.

Méthodes De Synthèse

The synthesis of PHA-665752 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-phenoxyethanol, which is then reacted with 3-bromoaniline to form 3-(2-phenoxyethoxy)aniline. This intermediate is then reacted with 3-chloronicotinoyl chloride to form PHA-665752.

Applications De Recherche Scientifique

PHA-665752 has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, PHA-665752 has shown promising results in inhibiting the growth and metastasis of various types of cancers. In addition, PHA-665752 has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Propriétés

Nom du produit

N-[3-(2-phenoxyethoxy)phenyl]nicotinamide

Formule moléculaire

C20H18N2O3

Poids moléculaire

334.4 g/mol

Nom IUPAC

N-[3-(2-phenoxyethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c23-20(16-6-5-11-21-15-16)22-17-7-4-10-19(14-17)25-13-12-24-18-8-2-1-3-9-18/h1-11,14-15H,12-13H2,(H,22,23)

Clé InChI

YMHQKFHPJDTGBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3

SMILES canonique

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.